2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13831756
Molecular Formula: C20H27BO4
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27BO4 |
|---|---|
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3 |
| Standard InChI Key | QYSRSSAJUOKVNM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane comprises a naphthalene ring system modified at the 1-, 3-, and 8-positions. The 1-position hosts a dioxaborolane group (C₆H₁₂BO₂), while the 3-position bears a methoxymethoxy substituent (-OCH₂OCH₃), and the 8-position features an ethyl group (-CH₂CH₃). This arrangement confers unique electronic and steric properties, making the compound a versatile intermediate in organoboron chemistry .
Table 1: Key Physicochemical Properties
The compound’s boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxymethoxy group enhances solubility in polar aprotic solvents . Its stability under ambient conditions is attributed to the tetramethyl dioxaborolane ring, which mitigates hydrolysis compared to simpler boronic acids.
Synthesis and Optimization Strategies
Retrosynthetic Pathways
Retrosynthetic analysis identifies naphthalene-1-boronic acid and methoxymethyl-protected precursors as key starting materials. A two-step synthesis is commonly employed:
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Functionalization of Naphthalene: Bromination at the 1-position followed by Miyaura borylation introduces the boronic ester group.
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Protection of Hydroxyl Groups: Methoxymethyl ether formation at the 3-position using chloromethyl methyl ether (MOMCl) under basic conditions .
Catalytic Systems and Yields
Palladium catalysts, particularly Pd(PPh₃)₄, are effective for borylation, achieving yields of 68–72% in tetrahydrofuran (THF) at 80°C. Recent advances employ air-stable palladium precursors (e.g., Pd(OAc)₂) with XPhos ligands to improve reproducibility.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos (2 mol%) |
| Solvent | THF/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70% |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust boron partner in cross-couplings, enabling access to biaryl and heterobiaryl architectures. For example, coupling with 4-bromoanisole under standard conditions (PdCl₂(dppf), K₂CO₃) produces 4-methoxy-1-naphthyl derivatives in 65% yield. Steric hindrance from the ethyl and methoxymethoxy groups necessitates elevated temperatures (100–110°C) for efficient transmetallation.
Polymer Chemistry
Incorporation into conjugated polymers enhances electron-transport properties. Copolymerization with thiophene monomers via Stille coupling yields materials with tunable bandgaps (1.9–2.3 eV), relevant for organic photovoltaics .
Future Research Directions
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Catalyst Development: Designing ligands to enhance coupling efficiency at lower temperatures.
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Drug Delivery Systems: Exploiting boronic ester-diol interactions for glucose-responsive insulin release.
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Environmental Impact: Assessing biodegradation pathways to address ecotoxicological concerns.
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